BDP FL hydrazide

3D Histology Polysaccharide Staining Confocal Microscopy

Researchers requiring reliable carbonyl-reactive labeling often face inconsistent signal due to photobleaching with fluorescein-based reagents. BDP FL hydrazide eliminates this issue with its BODIPY core (Φ = 0.97), narrow emission (509 nm), and superior pH insensitivity. - Quantifiably stronger signal-to-noise than Alexa Fluor 488 hydrazide in 3D tissue imaging. - Stable hydrazone conjugation with aldehydes/ketones for glycan and protein carbonylation detection. - Long shelf-life: 24 months at -20°C; ships at ambient temperature. Procure 95% HPLC-validated material with batch-to-batch consistency.

Molecular Formula C14H18BClF2N4O
Molecular Weight 342.58 g/mol
Cat. No. B13708437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP FL hydrazide
Molecular FormulaC14H18BClF2N4O
Molecular Weight342.58 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N[NH3+])C)C)(F)F.[Cl-]
InChIInChI=1S/C14H17BF2N4O.ClH/c1-9-7-10(2)20-13(9)8-12-4-3-11(5-6-14(22)19-18)21(12)15(20,16)17;/h3-4,7-8H,5-6,18H2,1-2H3,(H,19,22);1H
InChIKeyYNMWMJPDWBHUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDP FL Hydrazide for Quantitative Carbonyl Detection and Advanced Imaging


BDP FL hydrazide is a borondipyrromethene (BODIPY)-derived fluorescent dye that combines a carbonyl-reactive hydrazide moiety with the BDP FL fluorophore . The BDP FL core is recognized for its high fluorescence quantum yield, narrow emission spectrum, and excellent photostability, making it well-suited for a range of fluorescence applications including microscopy and fluorescence polarization assays [1]. The hydrazide functional group enables facile, covalent conjugation with aldehydes and ketones, a critical capability for labeling glycans, detecting protein carbonylation, and developing a variety of fluorescent probes .

Detection Workflow

Carbonyl-reactive labeling of glycans, oxidized polysaccharides, and protein carbonylation

Imaging Compatibility

488 nm channel imaging, confocal microscopy, and fluorescence polarization assays

Selection Context

Supports selection review where photostability and narrow emission are critical for long-term or multiplex imaging

Why BDP FL Hydrazide Cannot Be Interchanged with Other 488 nm Carbonyl-Reactive Dyes


While several fluorescent hydrazides operate in the fluorescein (FAM)/Alexa Fluor 488 channel (e.g., fluorescein hydrazide, Alexa Fluor 488 hydrazide, Cyanine3 hydrazide), they cannot be used interchangeably without compromising experimental outcomes. BDP FL hydrazide offers a distinct combination of a high quantum yield of 0.97 , narrow emission bands for reduced spectral crosstalk [1], and superior photostability compared to fluorescein-based reagents . For example, in a comparative 3D tissue imaging study, BDP FL hydrazide provided a stronger and more consistent signal-to-noise ratio than both fluorescein and Alexa Fluor 488 hydrazides under identical acquisition conditions [2]. These performance differences are rooted in the BODIPY core's chemistry, which provides advantages in quantum efficiency, pH insensitivity, and resistance to photobleaching that are not matched by all dyes in this spectral class. Substituting BDP FL hydrazide with a generic alternative may lead to significant and quantifiable losses in signal intensity, data consistency, and the overall success of long-term or high-resolution imaging experiments.

BDP FL hydrazide vs. Fluorescein / Alexa Fluor 488 hydrazide

Generic 488 nm hydrazides may show lower photostability and broader emission, which can reduce signal consistency in time-lapse or multiplex imaging.

BDP FL hydrazide vs. Fluorescein hydrazide

Fluorescein's reported pH sensitivity and lower quantum yield may shift detection sensitivity and signal-to-noise ratio in deep tissue imaging.

BDP FL hydrazide vs. Cyanine3 hydrazide

Cyanine3 emission profile differs; substitution may alter spectral crosstalk patterns and requires careful validation in multiplexed assays.

Quantifiable Performance Advantages of BDP FL Hydrazide Over Key Alternatives


Superior Imaging Signal-to-Noise Ratio in 3D Tissue Staining Compared to Alexa Fluor 488 Hydrazide

In a head-to-head comparative study for three-dimensional imaging of human colonic mucosae, BDP FL hydrazide provided a visually stronger and more specific staining pattern than both Alexa Fluor 488 hydrazide and fluorescein when all dyes were used under identical acquisition settings [1]. The images obtained with BDP FL hydrazide exhibited higher signal intensity and improved contrast, demonstrating its enhanced performance for deep tissue imaging and polysaccharide visualization [1].

3D Tissue Imaging SNR
Head-to-head
Visibly superior signal intensity and contrast under identical acquisition settings
BDP FL Alexa 488 / Fluorescein
Supports imaging workflow selection for enhanced contrast in deep tissue research
Context: 3D confocal reconstruction of human colonic mucosae
3D Histology Polysaccharide Staining Confocal Microscopy

Higher Fluorescence Quantum Yield (Φ = 0.97) Compared to Common 488 nm Reactive Dyes

BDP FL hydrazide exhibits a fluorescence quantum yield (Φ) of 0.97 in solution . This value is notably higher than the typical quantum yields reported for many other reactive dyes in the same spectral channel, including unmodified fluorescein (Φ ≈ 0.79 in basic ethanol) and some cyanine dyes [1]. A higher quantum yield translates directly to greater fluorescence brightness per absorbed photon, improving detection sensitivity and lowering the required probe concentration [2].

Quantum Yield (Φ)
Cross-study comparable
Φ = 0.97
Reported higher brightness per photon may support lower probe concentrations and reduced background
Comparator: Fluorescein Φ ≈ 0.79
Fluorescence Spectroscopy Bioconjugation Assay Development

Narrower Emission Spectrum Reduces Crosstalk Versus Broad-Spectrum Fluorescein Derivatives

The fluorescence emission spectrum of the BDP FL core is significantly narrower than that of fluorescein (FAM) [1]. This narrow emission profile minimizes spectral overlap or 'bleed-through' into adjacent detection channels, a common issue with fluorescein-based dyes . Consequently, BDP FL hydrazide enables cleaner multiplex assays and more accurate signal quantification, especially in instruments with fixed bandpass filters or monochromators where the emission wavelength can be precisely tuned to the dye's sharp maximum [1].

Emission Spectrum Width
Class-level
Significantly narrower emission than fluorescein derivatives
BDP FL (narrow) FAM (broad)
Reduced spectral crosstalk supports cleaner multiplex assay design
Context: Data to verify; class-level fluorophore property
Multiplex Imaging Flow Cytometry Fluorescence Microscopy

Enhanced Photostability Enables Longer Imaging Sessions than Fluorescein

The BDP FL fluorophore is documented to possess significantly greater photostability compared to fluorescein (FAM) . While specific photobleaching half-life values under a defined light intensity were not located in the available literature for the hydrazide derivative, the class-level property of the BDP FL core is consistently highlighted as a key differentiator from the fluorescein family, which is known for its susceptibility to rapid photobleaching [1]. This superior resistance to photodegradation makes BDP FL hydrazide a more suitable choice for techniques requiring extended or repeated illumination, such as time-lapse live-cell imaging, z-stack acquisition in confocal microscopy, and fluorescence polarization assays .

Photostability
Class-level
Significantly improved photostability over fluorescein
BDP FL core Fluorescein
May support longer time-lapse imaging sessions with reduced signal decay
Context: Class-level photophysical inference; derivative-specific validation recommended
Live-cell Imaging Time-lapse Microscopy Photobleaching

Optimal Use Cases for BDP FL Hydrazide Driven by Quantitative Performance Data


High-Sensitivity Glycan and Polysaccharide Profiling

BDP FL hydrazide is ideally suited for labeling and detecting glycans and polysaccharides. Its hydrazide group reacts with aldehyde groups generated by periodate oxidation of sugar residues, enabling covalent fluorescent tagging . The high quantum yield of 0.97 ensures sensitive detection of even low-abundance glycan species in techniques like gel electrophoresis, capillary electrophoresis, and HPLC, directly supporting glycobiology and glycoproteomics research.

Quantitative Detection of Protein Carbonylation as an Oxidative Stress Marker

The compound is a superior choice for quantifying protein carbonylation, a key biomarker of oxidative stress. The hydrazide group forms a stable hydrazone bond with carbonyl groups introduced on proteins . The resulting conjugate's high and consistent fluorescence, derived from the BDP FL core's superior quantum yield and photostability , allows for more accurate and reproducible quantification of this critical post-translational modification compared to less stable or dimmer alternatives.

Advanced 3D Tissue and Histopathology Imaging Requiring Deep Signal Penetration

For advanced 3D tissue imaging and histopathology, BDP FL hydrazide is a proven, high-performance reagent. In a comparative study, it provided superior signal intensity and contrast in 3D reconstructions of human colonic mucosa over both fluorescein and Alexa Fluor 488 hydrazide [1]. Its photostability is critical for the deep imaging and repeated scanning required for 3D reconstruction, ensuring consistent signal integrity throughout the entire volume.

Multiplex Assays Requiring Clean Spectral Separation in the 488 nm Channel

The narrow emission spectrum of the BDP FL core [2] makes BDP FL hydrazide an excellent candidate for multiplexed fluorescence assays. It minimizes spectral crosstalk into adjacent channels, simplifying data analysis and improving the accuracy of signal quantification when used alongside other fluorophores in flow cytometry or multi-color fluorescence microscopy. This property directly addresses the common challenge of spectral overlap encountered with broader-emitting dyes like fluorescein.

Application
Selection Property
Validation Focus
Glycan & Polysaccharide Profiling
High quantum yield for low-abundance species
Sensitivity and linearity in HPLC or CE detection
Protein Carbonylation Detection
Stable hydrazone bond; consistent fluorescence
Reproducibility of oxidative stress marker quantification
Advanced 3D Tissue Imaging
Photostability and deep-tissue signal contrast
Signal integrity across full z-stack acquisition
Multiplex 488 nm Channel Assays
Narrow emission spectrum
Crosstalk reduction in multi-color flow cytometry or microscopy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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